molecular formula C23H27ClFNO4S B2393899 N-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}-4-fluorobenzenesulfonamide CAS No. 1005118-19-3

N-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}-4-fluorobenzenesulfonamide

Cat. No.: B2393899
CAS No.: 1005118-19-3
M. Wt: 467.98
InChI Key: RQDFPMJEAUJJQG-UHFFFAOYSA-N
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Description

N-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}-4-fluorobenzenesulfonamide is a sulfonamide derivative characterized by a 7-oxabicyclo[2.2.1]heptane (norbornene oxide) core and a fluorinated benzenesulfonamide group. Its molecular formula is C₂₃H₂₇ClFNO₄S, with a molecular weight of approximately 463.99 g/mol. The compound’s structure features:

  • A 2-chloro-6-oxybenzyl moiety linked to the bicyclic ether.
  • A 4-fluorobenzenesulfonamide group, enhancing electronic and steric properties compared to non-fluorinated analogs.

Properties

IUPAC Name

N-[[2-chloro-6-[(1-methyl-4-propan-2-yl-7-oxabicyclo[2.2.1]heptan-2-yl)oxy]phenyl]methyl]-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClFNO4S/c1-15(2)23-12-11-22(3,30-23)21(13-23)29-20-6-4-5-19(24)18(20)14-26-31(27,28)17-9-7-16(25)8-10-17/h4-10,15,21,26H,11-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDFPMJEAUJJQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CCC(O1)(C(C2)OC3=C(C(=CC=C3)Cl)CNS(=O)(=O)C4=CC=C(C=C4)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}-4-fluorobenzenesulfonamide is a complex organic compound with significant biological activity. This article explores its molecular characteristics, biological effects, and potential applications based on diverse research findings.

Molecular Characteristics

The molecular formula of the compound is C23H28ClNO4SC_{23}H_{28}ClNO_4S, with a molar mass of approximately 449.99 g/mol. The structure features a chloro-substituted aromatic ring, a sulfonamide group, and a bicyclic ether moiety, which contribute to its biological properties.

Property Value
Molecular FormulaC23H28ClNO4S
Molar Mass449.99 g/mol
CAS Number[Not specified]

This compound exhibits various biological activities that can be attributed to its structural features:

  • Antimicrobial Activity : Similar compounds containing sulfonamide groups have demonstrated effectiveness against bacterial infections by inhibiting bacterial folate synthesis.
  • Anticancer Properties : Research indicates that compounds with similar bicyclic structures may exhibit cytotoxic effects on cancer cell lines, potentially through apoptosis induction.
  • Enzyme Inhibition : The sulfonamide moiety suggests potential inhibition of carbonic anhydrase and other enzymes, which could be beneficial in treating conditions like glaucoma or edema.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study investigated the antimicrobial properties of sulfonamide derivatives, including the target compound, showing significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
  • Cytotoxicity in Cancer Cells : In vitro studies demonstrated that similar bicyclic compounds induced apoptosis in various cancer cell lines, including breast and lung cancers, suggesting that the target compound may have similar effects .
  • Enzyme Interaction Studies : Research indicated that sulfonamides can act as competitive inhibitors for certain enzymes, which could be further explored for therapeutic applications in metabolic disorders .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound Name Structure Features Biological Activity
4-IsothiocyanatobenzamideContains isothiocyanate groupAnticancer properties
N,N-DiethylthioureaSimple thiourea structureAntimicrobial activity
1-(3-Chlorophenyl)-3-(isopropyl)ureaUrea derivativeHerbicidal effects

Comparison with Similar Compounds

Table 1: Structural Comparison

Property Target Compound Non-Fluorinated Analog
Molecular Formula C₂₃H₂₇ClFNO₄S C₂₃H₂₈ClNO₄S
Molecular Weight (g/mol) 463.99 449.99
Key Substituent 4-Fluorobenzenesulfonamide Benzenesulfonamide

Comparison with Triazole-Thione Derivatives

describes 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (X = H, Cl, Br) . While structurally distinct, these compounds share sulfonamide groups and halogen substituents. Key differences:

  • Core Structure : Triazole-thiones lack the bicyclic ether but feature a triazole ring, enabling tautomerism (thione vs. thiol forms).
  • Biological Relevance : Triazole-thiones often exhibit antimicrobial or antifungal activity, whereas the target compound’s bicyclic core may confer selectivity for neurological or metabolic targets.
  • Spectral Signatures : IR spectra of triazole-thiones show νC=S (1247–1255 cm⁻¹) and absence of νS-H (~2500–2600 cm⁻¹), contrasting with the target compound’s sulfonamide S=O stretches (~1150–1350 cm⁻¹) .

Comparison with 4-Fluoroquinoline-Sulfonamide Hybrids

references 7f, a fluoroquinolone-sulfonamide hybrid with a molecular weight of ~600 g/mol. Both compounds share sulfonamide and halogenated aromatic groups but differ in:

  • Scaffold: The target compound’s rigid bicyclic ether vs. 7f’s flexible cyclopropane-quinoline system.
  • Bioactivity: Fluoroquinolones typically target DNA gyrase, while sulfonamides often inhibit carbonic anhydrase or proteases.

Table 2: Physicochemical Properties

Property Target Compound Triazole-Thione (X=Cl) 7f
logP (Predicted) ~3.5 ~2.8 ~4.2
Solubility (mg/mL) <0.1 (aqueous) 0.2–0.5 <0.05
Key Functional Groups Sulfonamide, F Triazole-thione, Cl Quinoline, F, Cl

Spectroscopic Characterization

  • IR Spectroscopy : Expected S=O stretches at 1150–1350 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹. Absence of thiol (S-H) bands distinguishes it from tautomeric triazoles .
  • ¹H NMR : Aromatic protons near δ 7.5–8.0 ppm (fluorobenzene) and δ 4.5–5.0 ppm (bicyclic ether protons).

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